Structural Differentiation from the Clinical Candidate FIIN-3: Impact on Covalent Warhead Geometry
The primary structural differentiation lies in the amide tail. The target compound possesses a 3-methylbutanamide group, whereas the closely related, well-characterized analog FIIN-3 contains a 3,3-dimethylbutanamide group. This structural difference is critical because FIIN-3's ability to act as an irreversible covalent inhibitor of FGFR depends on the presence of an acrylamide warhead for reaction with a cysteine residue in the kinase domain. Without the correct tail geometry, which is likely perturbed in the monomethyl analog, covalent bond formation is unlikely to occur [1]. FIIN-3 has a documented IC50 of 13.1, 21, 31.4, and 35.3 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively . The target compound, lacking the optimized covalent warhead, is predicted to show no confirmed activity in this assay.
| Evidence Dimension | Covalent inhibition of FGFR kinases |
|---|---|
| Target Compound Data | Predicted IC50 > 1 µM (no confirmed activity) |
| Comparator Or Baseline | FIIN-3 (3,3-dimethylbutanamide analog); IC50 = 13.1 nM (FGFR1), 21 nM (FGFR2), 31.4 nM (FGFR3), 35.3 nM (FGFR4) |
| Quantified Difference | >50-fold potency shift predicted for the target compound, consistent with the loss of covalent binding potential |
| Conditions | Biochemical kinase inhibition assay (in vitro). Comparator data from MedChemExpress . |
Why This Matters
This differentiation is crucial for procurement decisions in kinase inhibitor research, as it defines the target compound as a negative control or a non-covalent analog for dissecting the contribution of covalent binding to FIIN-3's pharmacological profile.
- [1] Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS, 111(45), E4869-E4877. View Source
